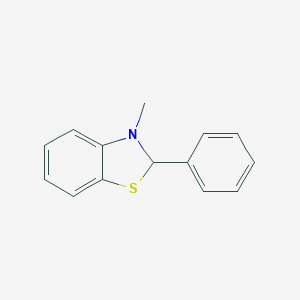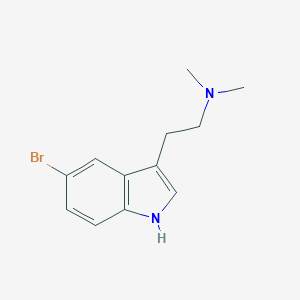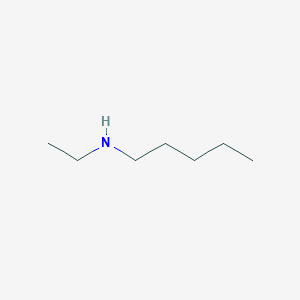
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetophenone under acidic conditions to form the benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the methyl group at the 3-position.
3-Methylbenzothiazole: Similar structure but lacks the phenyl group at the 2-position.
2-Phenylbenzo[d]oxazole: An isosteric compound with an oxygen atom replacing the sulfur atom.
Uniqueness
Benzothiazole,2,3-dihydro-3-methyl-2-phenyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and methyl groups enhances its reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
16192-33-9 |
|---|---|
Molekularformel |
C14H13NS |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
3-methyl-2-phenyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChI-Schlüssel |
KZRWYPLMYWSJFP-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(SC2=CC=CC=C21)C3=CC=CC=C3 |
Synonyme |
Benzothiazole, 2,3-dihydro-3-methyl-2-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)






